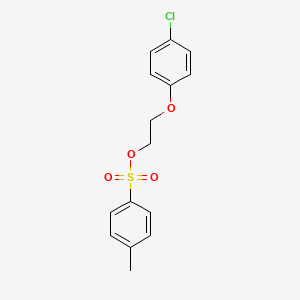
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H15ClO3S. It is characterized by the presence of a chlorophenoxy group and a methylbenzenesulfonate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 4-chlorophenol and 4-methylbenzenesulfonic acid.
Oxidation and reduction: The chlorophenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Scientific Research Applications
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as a reagent and intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material science: It is employed in the preparation of polymers and other materials with specific properties.
Biological studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The chlorophenoxy group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a benzyloxy group instead of a chlorophenoxy group, leading to different reactivity and applications.
4-Methylbenzenesulfonic acid esters: These compounds share the sulfonate group but differ in the alkyl or aryl groups attached, affecting their chemical behavior and uses.
Chlorophenoxy derivatives: Compounds with similar chlorophenoxy groups but different substituents can have varying biological and chemical properties
This compound stands out due to its unique combination of functional groups, making it versatile in both synthetic and research applications.
Properties
Molecular Formula |
C15H15ClO4S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3 |
InChI Key |
UJORGZWGHSKFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















